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Compound of Interest

4-(Hydroxymethyl)-1,3-dioxolan-2-
Compound Name:
one

cat. No.: B1199593

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
(Hydroxymethyl)-1,3-dioxolan-2-one, a versatile building block in organic synthesis. The
following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, along with generalized experimental protocols for acquiring such
spectra.

Chemical Structure and Properties

o |[UPAC Name: 4-(Hydroxymethyl)-1,3-dioxolan-2-one

Synonyms: Glycerol carbonate, Glycerine carbonate

CAS Number: 931-40-8[1][2][3]

Molecular Formula: CaHeO4[1][2][3]

Molecular Weight: 118.09 g/mol [1][2][3]

Spectroscopic Data

The following tables summarize the key spectroscopic data for 4-(Hydroxymethyl)-1,3-
dioxolan-2-one.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR) Data

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
4.82-4.77 m 1H CH
4.49 dd 1H OCH:
4.29 dd 1H OCH2CH
3.66 ddd 1H CH20H
3.49 ddd 1H CH20H
5.29 t 1H OH

Data obtained in CDCls at 400 MHz.[4] A representative *H NMR spectrum is available in the
literature.[5][6]

13C NMR (Carbon-13 NMR) Data

While a specific experimental peak list is not readily available in the searched literature,
predicted 13C NMR data can be found on various chemical databases.[7] The expected
chemical shifts are generally in the following regions:

Chemical Shift (d) ppm Assignment
~155 C=0 (carbonate)
=75 CH

~68 OCH:

~62 CH20H

Infrared (IR) Spectroscopy
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The IR spectrum of 4-(Hydroxymethyl)-1,3-dioxolan-2-one exhibits characteristic absorption
bands corresponding to its functional groups.

Wavenumber (cm~?) Intensity Assignment

3600-3200 Strong, Broad O-H stretch (alcohol)
3000-2850 Medium C-H stretch (alkane)

~1800 Strong C=0 stretch (cyclic carbonate)

C-O stretch (alcohol, ether,

1300-1000 Strong
carbonate)

Note: The exact peak positions and intensities can vary depending on the sampling method.

Mass Spectrometry (MS)

The mass spectrum of 4-(Hydroxymethyl)-1,3-dioxolan-2-one provides information about its
molecular weight and fragmentation pattern.

m/z Interpretation

118.0266 [M]* (Molecular ion) corresponding to CaHeOa4

The exact mass is a key parameter for formula determination.[3]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. These should be adapted based on the specific instrumentation and
laboratory procedures.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 4-(Hydroxymethyl)-1,3-dioxolan-
2-one in a suitable deuterated solvent (e.g., CDCls, D20, or DMSO-de) in a 5 mm NMR tube.

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
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» 'H NMR Acquisition:
o Acquire a standard one-pulse 'H NMR spectrum.

o Set the spectral width to cover the expected proton chemical shift range (typically 0-12
ppm).

o Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.

o Set the spectral width to cover the expected carbon chemical shift range (typically 0-200
ppm).

o Alarger number of scans is typically required compared to *H NMR due to the lower
natural abundance of 13C.

o Data Processing: Process the raw data using appropriate software to perform Fourier
transformation, phase correction, and baseline correction. Reference the spectrum to the
residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

e Sample Preparation:

o Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates
(e.g., NaCl or KBr).

o Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the
ATR crystal.

o KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and
press into a thin pellet.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
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o Data Acquisition:
o Record a background spectrum of the empty sample holder or salt plates.

o Record the sample spectrum over the desired wavenumber range (typically 4000-400
cm™1).

o The instrument software will automatically subtract the background spectrum from the
sample spectrum.

o Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

Mass Spectrometry

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
Common techniques for small molecules include:

o Direct Infusion: The sample is dissolved in a suitable solvent and infused directly into the
ion source.

o Gas Chromatography-Mass Spectrometry (GC-MS): The sample is vaporized and
separated by gas chromatography before entering the mass spectrometer.

o Liquid Chromatography-Mass Spectrometry (LC-MS): The sample is dissolved in a
suitable solvent and separated by liquid chromatography before entering the mass
spectrometer.

« lonization: lonize the sample using an appropriate method. Electron lonization (El) is a
common technique for volatile compounds, while Electrospray lonization (ESI) or Matrix-
Assisted Laser Desorption/lonization (MALDI) are often used for less volatile or thermally
labile molecules.

o Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

» Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity
versus m/z.
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o Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the
fragmentation pattern to gain structural information.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 4-(Hydroxymethyl)-1,3-dioxolan-2-one.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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